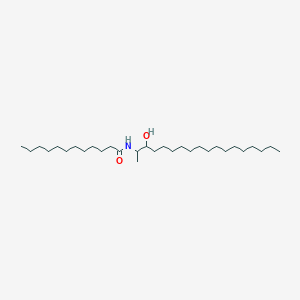

N-lauroyl-1-deoxysphinganine (M18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(3-hydroxyoctadecan-2-yl)dodecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h28-29,32H,4-27H2,1-3H3,(H,31,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGYOBJTRPLKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Acylation:once the 1 Deoxysphinganine Backbone is Obtained, the Final Step is the Attachment of the Lauroyl C12 Fatty Acyl Chain to the C2 Amino Group. This N Acylation is a Crucial Step As the Biological Effects of Deoxysphingolipids Are Often Mediated by Their N Acylated Metabolites 1 Deoxydihydroceramides .tandfonline.comnih.govstudies Have Demonstrated That Ceramide Synthases Cers , the Enzymes Responsible for N Acylation of Canonical Sphingoid Bases, Can Also Utilize 1 Deoxysphinganine As a Substrate.semanticscholar.orgebi.ac.uknih.govresearch Has Confirmed That the C1 Hydroxyl Group is Not a Prerequisite for a Sphingoid Base to Be Acylated by Cers.semanticscholar.orgthe N Acylated Products, Such As N Lauroyl 1 Deoxysphinganine, Are Considered an Underappreciated Category of Bioactive Ceramides That May Have Significant Roles in Cell Regulation.ebi.ac.uk

Design and Synthesis of Labeled Deoxysphingolipids for Metabolic Tracing

To understand the metabolic fate and distribution of N-lauroyl-1-deoxysphinganine and other deoxySLs, researchers employ isotopically labeled or chemically tagged analogs. These tracers allow for the sensitive and specific monitoring of their uptake, conversion to downstream metabolites, and subcellular localization.

Stable Isotope Labeling: A common strategy is to incorporate stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the deoxysphingolipid structure. For instance, D3-1-deoxysphinganine has been used to study the downstream metabolism of these lipids in cultured cells. researchgate.net Researchers can supplement cells with the labeled precursor and trace its conversion into various N-acylated and desaturated forms over time using mass spectrometry. nih.govresearchgate.net A synthetic approach has been developed to produce a deuterated standard of 14Z-1-deoxysphingosine, highlighting the ability to strategically place labels within the molecule. mdpi.com This method allows for a quantitative analysis of metabolic flux through the deoxysphingolipid pathway.

Chemical Tagging for Bio-orthogonal Chemistry: An alternative and powerful approach involves the synthesis of deoxysphingolipid analogs containing a small, inert chemical handle (a bio-orthogonal tag) that can be selectively reacted with a probe for visualization or affinity purification. A prominent example is the synthesis of an alkyne analog of 1-deoxysphinganine, (2S,3R)-2-aminooctadec-17-yn-3-ol (alkyne-doxSA). tandfonline.comnih.govnih.gov This alkyne tag allows for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to attach fluorescent dyes (e.g., BODIPY) or affinity tags (e.g., biotin). tandfonline.com

Using this alkyne-doxSA probe, researchers have successfully:

Traced the metabolism and localization of deoxySLs. nih.govnih.gov

Demonstrated that exogenously added alkyne-doxSA localizes to mitochondria. nih.govnih.gov

Shown that N-acylated metabolites of alkyne-doxSA accumulate in mitochondria and the endoplasmic reticulum, leading to organelle damage. tandfonline.combiorxiv.org

Followed the trafficking of these lipids into autophagosomes and lysosomes. tandfonline.combiorxiv.org

These labeled compounds are invaluable tools for elucidating the complex metabolic network and subcellular behavior of deoxysphingolipids. nih.gov

Development of Chemical Probes to Study Deoxysphingolipid Interactions and Biological Function

Beyond metabolic tracing, chemical probes are designed to investigate the specific molecular interactions and biological functions of N-lauroyl-1-deoxysphinganine and its relatives. These probes can be structural analogs that modulate metabolic pathways or tagged molecules designed for identifying binding partners.

The alkyne-tagged 1-deoxysphinganine (alkyne-doxSA) described previously also functions as a critical chemical probe in this context. By enabling the visualization and isolation of deoxySL-containing complexes, it helps to identify the cellular machinery that interacts with and is affected by these atypical lipids. tandfonline.comnih.govbiorxiv.org For example, its use has been instrumental in linking deoxySL accumulation to mitochondrial dysfunction, autophagosome accumulation, and activation of the NLRP3 inflammasome. tandfonline.combiorxiv.org

Another strategy involves the rational design and synthesis of structural analogs that are resistant to certain metabolic conversions. This approach helps to dissect which specific metabolite is responsible for a given biological effect. For instance, researchers have synthesized conformationally restricted pyrrolidine-diol analogs of 1-deoxysphingosine. nih.govnih.gov These second-generation analogs were designed with several key modifications:

Prevention of Phosphorylation: The lack of a C1-hydroxyl group, characteristic of all 1-deoxy analogs, prevents phosphorylation at this position, which in canonical sphingolipids leads to the formation of signaling molecules. nih.gov

Minimized N-acylation: The introduction of a cyclic pyrrolidine-diol headgroup provides conformational rigidity that is intended to minimize N-acylation by ceramide synthases. nih.gov

By creating molecules that resist key metabolic transformations, scientists can probe the biological consequences of the parent compound or specific branches of its metabolic pathway. For example, using the ceramide synthase inhibitor Fumonisin B1 in conjunction with 1-deoxysphinganine treatment helped establish that the N-acylated metabolites, 1-deoxydihydroceramides, were the primary mediators of certain toxic effects, such as inflammasome activation and impaired cell migration. tandfonline.comnih.gov

These synthetic probes, whether designed for metabolic labeling or pathway modulation, are essential for unraveling the enigmatic roles of N-lauroyl-1-deoxysphinganine and other atypical sphingolipids in cellular physiology and pathology. nih.gov

Cellular and Subcellular Localization of N Lauroyl 1 Deoxysphinganine M18 and Atypical Sphingolipids

Intracellular Distribution and Accumulation Patterns

The metabolism of 1-deoxysphingolipids is limited to a small number of lipid species, and they are not transformed into canonical sphingolipids or fatty acids. nih.govnih.gov This metabolic resistance contributes to their accumulation within cells. caymanchem.com Studies using alkyne-labeled analogs of doxSA have been instrumental in tracing the distribution of these atypical lipids.

Following exogenous application, the doxSA precursor is metabolized, and its derivatives show distinct localization patterns. Within minutes of treatment in mouse embryonic fibroblast (MEF) cells, prominent labeling is observed in the mitochondria. nih.gov In addition to mitochondria, there is also evidence of localization to the Golgi apparatus. nih.gov

Prolonged exposure to toxic concentrations of these lipids leads to changes in their distribution. They accumulate in intensely stained, dense structures associated with the endoplasmic reticulum (ER). nih.gov Research indicates that restricted intracellular transport and impaired catabolism result in the accumulation of deoxySLs in the ER, mitochondria, and lysosome-associated compartments. biorxiv.org Accumulation has also been observed in specific cell types and organs, such as LLC-PK1 kidney cells and in mouse liver and kidney. caymanchem.com

Mitochondrial Localization and Associated Cellular Perturbations

A primary and critical site of N-lauroyl-1-deoxysphinganine and other deoxySLs accumulation is the mitochondria. nih.govcaymanchem.com Exogenously added doxSA, the precursor to M18, rapidly localizes to the mitochondria. nih.govnih.gov This specific targeting is significant because the accumulation of these lipids within the organelle leads to severe cellular disturbances. nih.govcaymanchem.com

The enrichment of N-acylated doxSA metabolites in mitochondria is directly linked to mitochondrial dysfunction. nih.govnih.gov Key perturbations observed include:

Mitochondrial Fragmentation: The presence of deoxySLs induces changes in mitochondrial morphology. Initially, mitochondria may appear swollen and hyperfused, but prolonged exposure results in significant fragmentation. nih.gov

Mitochondrial Dysfunction: The structural changes are accompanied by impaired mitochondrial function. nih.govcaymanchem.comnih.gov This mitochondrial toxicity is a specific effect of deoxySLs, as it is not observed with the canonical sphinganine (B43673). nih.gov

These findings suggest that the mitochondrial accumulation of N-acylated deoxySLs, such as M18, is a key factor in the cellular toxicity associated with these lipids. nih.gov

Table 1: Summary of Mitochondrial Perturbations by DeoxySLs

| Perturbation | Description | Reference |

|---|---|---|

| Morphological Changes | Initial swelling and hyperfusion followed by fragmentation of the mitochondrial network. | nih.gov |

| Functional Impairment | General mitochondrial dysfunction and induced mitotoxicity. | nih.govcaymanchem.comnih.gov |

| Specificity | Effects are specific to deoxySLs (e.g., doxSA) and not observed with canonical sphinganine. | nih.gov |

Cytosolic Lipid Body Formation in Response to Atypical Sphingolipid Accumulation

The accumulation of atypical sphingolipids is associated with the formation of cytosolic lipid inclusions, also known as lipid bodies or lipid droplets. researchgate.netnih.gov These structures play roles in various pathological processes and can be triggered by the buildup of specific lipids. nih.gov

In the context of atypical sphingolipids, conditions that lead to their increased synthesis, such as L-serine deficiency, can provoke the intracellular accumulation of cytotoxic deoxysphingolipids and the subsequent formation of lipid bodies. researchgate.net This suggests that the cell may sequester these potentially toxic lipids into lipid bodies as a response mechanism. The accumulation of lipids within these droplets can serve as a reservoir, a phenomenon also observed in certain infections where pathogens trigger the formation of lipid-laden host cells. nih.gov

Interaction with Cell Membranes and Monolayers

Studies have shown that high concentrations of deoxySLs can disrupt the integrity of lipid membranes in artificial liposomes. biorxiv.org Research comparing deoxySLs to their canonical counterparts has revealed several key differences in their effects on membranes:

Domain Formation: 1-deoxysphingolipids are less efficient at forming ordered lipid domains (rafts) compared to canonical sphingolipids. researchgate.net

Membrane Fluidity: The external addition of 1-deoxysphingoid bases to living cells causes rapid, structure-dependent changes in membrane fluidity. researchgate.net Endogenous elevation of these lipids also leads to significant alterations in the fluidity of cell membranes. researchgate.net

These findings indicate that pathologically elevated levels of 1-deoxysphingolipids can compromise the biophysical properties of cellular membranes, potentially impairing normal cellular functions. researchgate.net

Table 2: Effects of 1-Deoxysphingolipids on Cell Membranes

| Membrane Property | Effect of 1-Deoxysphingolipids | Reference |

|---|---|---|

| Integrity | High levels can affect lipid membrane integrity. | biorxiv.org |

| Ordered Domains | Fail to form ordered domains as efficiently as canonical sphingolipids. | researchgate.net |

| Fluidity | Induce rapid changes in membrane fluidity. | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-lauroyl-1-deoxysphinganine | M18 |

| 1-deoxysphinganine | doxSA, 1-deoxySA |

| 1-deoxysphingolipids | deoxySLs |

| Sphinganine | SA |

| Serine | - |

| Alanine (B10760859) | - |

| Palmitoyl-CoA | - |

| Ceramide | - |

| Sphingomyelin | - |

| Sphingosine-1-phosphate | - |

| Dihydroceramide (B1258172) | dhCer |

Molecular Mechanisms of Cellular Interaction and Functional Modulation by N Lauroyl 1 Deoxysphinganine M18

Modulation of Cellular Lipid Homeostasis and Energy Metabolism

N-lauroyl-1-deoxysphinganine and its precursor, 1-deoxysphinganine, are not metabolized into canonical sphingolipids or fatty acids. caymanchem.com This metabolic inertia leads to their accumulation within cells, particularly in the mitochondria. caymanchem.com This accumulation perturbs the normal lipid balance and can impact cellular energy metabolism. The inability of the cell to degrade or convert these lipids means they can interfere with mitochondrial functions, which are central to energy production.

Influence on Enzyme Activities (e.g., Ceramide Synthases)

The metabolism of 1-deoxysphingolipids is closely tied to the activity of ceramide synthases (CerS). Inhibition of CerS by agents like fumonisin B1 leads to the accumulation of 1-deoxysphinganine. nih.govnih.gov This occurs because under normal conditions, ceramide synthases would acylate sphingoid bases to form ceramides (B1148491). When this process is blocked, the precursors, including the atypical substrate-derived 1-deoxysphinganine, build up. nih.govresearchgate.net The N-acylation of 1-deoxysphinganine to form compounds like M18 is a critical step, and its regulation influences the cellular concentration of these potentially cytotoxic lipids. nih.govresearchgate.net The toxicity induced by 1-deoxysphinganine can be rescued by the inhibition of ceramide synthase activity, highlighting the central role of N-acylation in its mechanism of action. nih.govresearchgate.netnih.gov

Effects on Cellular Processes in Experimental Models

Modulation of Neurite Morphology and Growth in Neuronal Cells (in vitro models)

In vitro studies using dorsal root ganglion neurons have demonstrated the neurotoxic effects of 1-deoxysphinganine, the precursor to M18. At a concentration of 1 µM, 1-deoxysphinganine was found to decrease neurite length and induce neurite contraction, suggesting a detrimental impact on neuronal morphology and growth. caymanchem.com This interference with neurite extension highlights the potential role of atypical sphingolipids in neuronal pathology.

Impact on Cell Viability and Proliferation in Cell Lines (e.g., DU145, Swiss 3T3)

The effects of 1-deoxysphinganine on cell viability and proliferation are cell-type dependent. In the human prostate cancer cell line DU145, 1-deoxysphinganine is cytotoxic with an IC50 value of approximately 2 µM. caymanchem.comnih.gov This indicates its potential to inhibit the growth of cancer cells. Conversely, in Swiss 3T3 fibroblasts, 1-deoxysphinganine at a concentration of 1 µM stimulates DNA synthesis, suggesting a proliferative effect in this non-cancerous cell line. caymanchem.com

Table 1: Effects of 1-deoxysphinganine on Cell Lines

| Cell Line | Effect | Concentration | Citation |

| DU145 | Cytotoxic (IC50) | ~2 µM | caymanchem.comnih.gov |

| Swiss 3T3 | Stimulates DNA synthesis | 1 µM | caymanchem.com |

| Dorsal Root Ganglion Neurons | Decreased neurite length and induced neurite contraction | 1 µM | caymanchem.com |

Induction of Mitochondrial Dysfunction and Fragmentation

A significant consequence of the cellular accumulation of 1-deoxysphingolipids is the induction of mitochondrial dysfunction. caymanchem.comnih.govresearchgate.net Exogenously added 1-deoxysphinganine localizes to the mitochondria, leading to mitochondrial fragmentation. nih.govresearchgate.net This was observed in mouse embryonic fibroblast (MEF) cells, where treatment with 1 µM of an alkyne analog of 1-deoxysphinganine resulted in swollen and hyperfused mitochondria after 1 hour, and fragmented mitochondria after 24 hours. nih.gov This mitochondrial toxicity is specific to 1-deoxysphinganine and is not observed with its canonical counterpart, sphinganine (B43673). nih.govresearchgate.net The fragmentation of mitochondria is a hallmark of cellular stress and can lead to impaired energy production and the initiation of apoptotic pathways.

Role in Pre Clinical Disease Models and Metabolic Imbalances

Association with Dysregulated Sphingolipid Metabolism in Genetic Models

Accumulation in Murine Models of L-Serine Deficiency (e.g., Phgdh KO Mice)

In pre-clinical studies, the accumulation of deoxysphingolipids, including the precursor to M18, 1-deoxysphinganine (dSA), has been noted in murine models with genetic alterations affecting L-serine availability. For instance, fibroblasts from mice with a knockout of the Phgdh gene, which is crucial for de novo serine synthesis, exhibit increased levels of deoxysphingolipids. nih.gov This occurs because serine palmitoyltransferase (SPT), the first enzyme in sphingolipid synthesis, can alternatively use alanine (B10760859) as a substrate when serine levels are low, leading to the formation of neurotoxic deoxysphingoid bases. caymanchem.com

Furthermore, serine and glycine (B1666218) starvation has been shown to induce the accumulation of dSA in tumor xenografts in mice. nih.gov This suggests a direct link between the availability of serine and the pathological synthesis of deoxysphingolipids. The accumulation of these atypical lipids can, in turn, trigger cellular stress responses. nih.gov

Accumulation in Mouse Liver and Kidney Following Fumonisin B1 Administration

Fumonisin B1, a mycotoxin produced by Fusarium species, is a potent inhibitor of ceramide synthase, a key enzyme in the canonical sphingolipid biosynthesis pathway. caymanchem.comnih.gov Administration of fumonisin B1 to mice leads to the disruption of sphingolipid metabolism, resulting in the accumulation of sphinganine (B43673) and its atypical counterpart, 1-deoxysphinganine, in the liver and kidneys. caymanchem.comnih.gov This accumulation is a direct consequence of the blockage of the metabolic pathway downstream of these precursors. caymanchem.com The buildup of 1-deoxysphinganine and its acylated forms like M18 is a critical aspect of fumonisin B1 toxicity.

Observed Correlations in Patient-Derived Biological Samples

Elevated Levels in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is an autosomal dominant neurological disorder characterized by a progressive loss of pain and temperature sensation, particularly in the hands and feet. nih.govwikipedia.orgrarediseases.org The disease is most commonly caused by missense mutations in the SPTLC1 or SPTLC2 genes, which encode subunits of the serine palmitoyltransferase (SPT) enzyme. nih.govwikipedia.orgucl.ac.uk

These mutations alter the substrate specificity of SPT, causing it to utilize alanine instead of its canonical substrate, serine. This metabolic shift leads to the production and accumulation of two neurotoxic deoxysphingoid bases: 1-deoxysphinganine and 1-deoxymethyl-sphinganine. nih.gov Consequently, elevated levels of these neurotoxic lipids, including 1-deoxysphinganine, have been consistently found in the plasma and lymphoblasts of HSAN1 patients. caymanchem.comnih.gov These atypical sphingolipids cannot be converted to complex sphingolipids or degraded, leading to their accumulation and subsequent neurotoxic effects. nih.gov

Table 1: Deoxysphingoid Base Levels in HSAN1 Patients

| Cohort | Analyte | Patient Levels (nmol/L) | Control Levels (nmol/L) |

|---|---|---|---|

| HSAN1 (C133W mutation) | 1-deoxysphinganine (m18:0) | Significantly elevated | Minor amounts |

This table is based on findings indicating significantly elevated levels of deoxysphingoid bases in the plasma of HSAN1 patients compared to healthy controls. nih.gov

Increased Concentrations in Glycogen Storage Disease Type I (GSDI)

Glycogen Storage Disease Type I (GSDI), also known as von Gierke disease, is an inherited metabolic disorder that impairs the liver's ability to break down stored glycogen, leading to severe hypoglycemia and other metabolic disturbances. wikipedia.orgnih.govrarediseases.org Patients with GSDI exhibit a disturbed sphingolipid metabolism characterized by elevated plasma concentrations of 1-deoxysphingolipids. nih.gov

A study found that 1-deoxysphinganine (1-deoxySA) concentrations were significantly higher in GSDI patients compared to healthy controls (191 ± 129 nmol/l vs 35 ± 14 nmol/l, p < 0.0001). nih.gov This elevation is linked to the underlying metabolic state of GSDI, where plasma alanine levels are high and serine levels are low, creating a favorable condition for the synthesis of 1-deoxySA by serine palmitoyltransferase. nih.gov The levels of 1-deoxySA were also found to correlate with the frequency of low blood glucose, suggesting it could be a potential biomarker for metabolic control in GSDI. nih.gov

Table 2: Plasma 1-Deoxysphinganine Levels in GSDI

| Group | 1-Deoxysphinganine (nmol/L) |

|---|---|

| GSDI Patients | 191 ± 129 |

This table presents the mean ± standard deviation of plasma 1-deoxysphinganine concentrations in GSDI patients and healthy controls, highlighting a significant difference. nih.gov

Alterations in Macular Telangiectasia Type II (MacTel) Patient Samples

Macular Telangiectasia Type 2 (MacTel) is a progressive retinal disease that leads to a loss of central vision. nih.govarvojournals.org Recent research has uncovered a link between MacTel and dysregulated sphingolipid metabolism, particularly in patients who also present with HSAN1. nih.govnih.govresearchgate.net

In some cases, patients with HSAN1 due to mutations in SPTLC1 or SPTLC2 also develop MacTel. nih.govnih.gov It is hypothesized that the elevated levels of deoxysphingolipids resulting from the SPT mutations contribute to the retinal degeneration seen in MacTel. nih.gov A study of a family with an SPTLC2 variant, where some members had HSAN1 and one had both HSAN1 and MacTel, suggested that the levels of specific deoxyceramide species might correlate with the development of MacTel. nih.gov This indicates that alterations in the deoxysphingolipid profile, including the pathway leading to M18, may play a role in the pathogenesis of this retinal disorder. nih.govresearchgate.net

Implications for Neurometabolic Disorders and Lipid Biochemistry

N-lauroyl-1-deoxysphinganine is a member of the atypical sphingolipid subclass known as 1-deoxydihydroceramides (deoxyDHCer). The implications of these molecules in the context of neurometabolic disorders and lipid biochemistry are significant, stemming from their unique biosynthesis, metabolic fate, and cellular effects. Their accumulation is linked to cellular stress and the pathology of several diseases.

The formation of N-lauroyl-1-deoxysphinganine begins with an alternative substrate choice by the enzyme serine palmitoyltransferase (SPT). In metabolic states characterized by low serine availability or high alanine levels, SPT condenses palmitoyl-CoA with alanine instead of its usual substrate, serine. nih.gov This reaction produces 1-deoxysphinganine (m18:0), an 18-carbon sphingoid base that lacks the canonical C1-hydroxyl group. caymanchem.com Subsequently, ceramide synthases (CerS) N-acylate 1-deoxysphinganine with various fatty acyl-CoAs. The attachment of a lauroyl-CoA (a 12-carbon acyl chain) results in the formation of N-lauroyl-1-deoxysphinganine.

Pathologically elevated levels of the precursor 1-deoxysphinganine and its acylated derivatives, including N-lauroyl-1-deoxysphinganine, are hallmarks of several neurometabolic conditions. nih.gov These include the rare genetic disorder hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic sensory polyneuropathy (DSN), which presents with similar clinical features. nih.gov The accumulation of these lipids is considered a contributing factor to the neurotoxicity observed in these conditions. caymanchem.com Furthermore, elevated plasma concentrations of 1-deoxysphingolipids (deoxySLs) are associated with metabolic syndrome and type 2 diabetes, where they may impair the function and survival of pancreatic β-cells. nih.govcaymanchem.com

The cytotoxicity of these atypical lipids is linked to their impact on subcellular organelles. Studies have shown that 1-deoxysphingolipids accumulate in mitochondria, leading to mitochondrial fragmentation and dysfunction. caymanchem.comcaymanchem.com They also induce stress in the endoplasmic reticulum (ER), the primary site of their synthesis. biorxiv.org This combined mitotoxicity and ER stress is thought to be a key mechanism underlying the cellular damage and neuronal death seen in related neuropathies. caymanchem.combiorxiv.org

From a lipid biochemistry perspective, the metabolism of N-lauroyl-1-deoxysphinganine and other deoxyDHCers deviates significantly from that of canonical sphingolipids. The absence of the C1-hydroxyl group renders them unsuitable for degradation by the conventional sphingolipid catabolic pathway, which relies on phosphorylation at the C1 position and subsequent cleavage by sphingosine-1-phosphate lyase. nih.govbiorxiv.org For a long time, this led to the belief that they were metabolic "dead-end" products. However, research has identified a specific metabolic route for these compounds. 1-deoxysphingolipids are metabolized by cytochrome P450 enzymes, particularly those of the CYP4F subfamily, which hydroxylate these lipids, marking them for further processing. nih.gov

The biophysical properties of 1-deoxydihydroceramides also differ from their canonical counterparts, which can alter the characteristics of cellular membranes and influence biological function and malfunction. sigmaaldrich.com Research in preclinical models, particularly in mice, has been crucial for understanding the distribution and role of these lipids in the nervous system.

Detailed Research Findings in Preclinical Models

Preclinical studies have provided significant insights into the role of 1-deoxydihydroceramides in the nervous system and metabolic imbalances.

| Model/System | Key Findings | Implication | Reference(s) |

| Mouse Nervous Tissue | 1-deoxydihydroceramides (deoxydhCers), including various acyl-chain species, were quantified in the brain, spinal cord, and sciatic nerve. | Demonstrates the presence and relevance of these lipids in central and peripheral nervous system tissues. | caymanchem.comnih.gov |

| Mouse Nervous Tissue | DeoxydhCer levels were found to be particularly abundant in sciatic nerve tissue compared to the brain and spinal cord. | Suggests a specific role or metabolic difference for these lipids in peripheral nerves, which are primarily affected in HSAN1 and DSN. | nih.gov |

| Aging Mouse Model | The abundance of certain deoxyCer species (e.g., C24-deoxyCer) increased with age in mouse nervous tissue, while corresponding canonical ceramides (B1148491) decreased. | Points to a potential role for these atypical lipids in the aging process of the nervous system. | nih.gov |

| Mouse Embryonic Fibroblasts (MEFs) | Application of 1-deoxysphinganine to MEFs resulted in the formation of various 1-deoxydihydroceramides, including species with very long acyl chains like C22:0 and C24:1. | Confirms the cellular pathway where precursor 1-deoxysphinganine is converted into more complex and hydrophobic deoxyDHCers. | caymanchem.comcaymanchem.com |

| Cell Culture (HEK293 cells) | Isotope-labeled 1-deoxysphinganine was shown to be metabolized into 1-deoxysphingosine with a double bond at the Δ14 position, unlike canonical sphingosine (B13886) (Δ4). | Reveals that 1-deoxysphingolipids are processed by a distinct enzymatic pathway compared to canonical sphingolipids. | nih.gov |

| Cell Culture (various) | Accumulation of 1-deoxysphingolipids was linked to mitochondrial swelling and dysfunction, as well as ER stress, leading to autophagy. | Elucidates the subcellular mechanisms of cytotoxicity associated with these lipids. | caymanchem.combiorxiv.org |

These findings from preclinical models underscore the importance of N-lauroyl-1-deoxysphinganine and the broader class of 1-deoxydihydroceramides in the biochemistry of lipids and the pathology of neurometabolic diseases. Their unique formation, toxic effects on cellular organelles, and distinct metabolic pathway make them critical molecules in understanding and potentially targeting diseases driven by metabolic imbalances.

Analytical Methodologies for N Lauroyl 1 Deoxysphinganine M18 Research

Mass Spectrometry-Based Lipidomic Approaches

Mass spectrometry (MS) is a cornerstone of sphingolipid research, offering high sensitivity and specificity for analyzing a wide array of these lipids. nih.gov Its application in lipidomics allows for several analytical strategies, including untargeted, targeted, and quasi-targeted metabolomics, to comprehensively profile sphingolipid metabolites. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant tool for the quantitative analysis of sphingolipids, including atypical species like M18. researchgate.netnih.govnih.gov This powerful technique offers the high sensitivity, specificity, and accuracy required to measure diverse sphingolipids simultaneously, even when they are present at low concentrations in complex biological samples. researchgate.netnih.gov

The strength of LC-MS/MS lies in its provision of three orthogonal dimensions for identification: chromatographic retention time, the mass-to-charge ratio (m/z) of the precursor ion, and the m/z of specific product ions generated through fragmentation. nih.gov This multi-faceted identification minimizes interferences from molecules with similar properties, such as isomers and isobars. nih.gov Multiple Reaction Monitoring (MRM) is a frequently used scan mode on triple quadrupole mass spectrometers that enhances the sensitivity and specificity of quantification by repetitively scanning for pre-selected precursor-to-product ion transitions unique to the target analyte. researchgate.netnih.gov More advanced high-resolution mass spectrometry (HRMS) can also be used for targeted quantification, offering even greater mass accuracy. nih.gov The development of rapid LC-MS/MS methods, with analysis times as short as 4.5 minutes, has further improved the throughput for quantifying sphingolipid metabolites. nih.gov

Targeted Mass Spectrometry Analysis of Sphingolipid Species

Targeted mass spectrometry focuses on analyzing a predefined list of specific molecules, offering significant advantages over untargeted approaches. nih.govresearchgate.net For sphingolipid analysis, targeted LC-MS/MS methods are generally more sensitive, accurate, and quantitative. researchgate.net This approach allows for the precise quantification of dozens of sphingolipid species across multiple distinct classes from a single sample. nih.govsci-hub.se

To improve the reliability of identifying sphingolipids in complex biological matrices, where standard reference materials may not be available for every species, a retention time bracketing approach can be employed. sci-hub.sebioanalysis-zone.com This method uses the known retention times of available standards to predict the retention times of other lipids within the same homologous series, leading to more confident identification and quantification. sci-hub.se The open-panel design of these targeted methods also allows for the future inclusion of newly identified sphingolipid species as analytical targets. nih.gov

Tandem Mass Spectrometry Techniques for Structural Elucidation

While LC-MS/MS is excellent for quantification, tandem mass spectrometry (MS/MS or MS²) is indispensable for elucidating the precise chemical structures of novel or unconfirmed lipids. nih.govcapes.gov.br This is particularly important for 1-deoxysphingolipids, as their structures can differ from canonical sphingolipids in key ways, such as the position of double bonds. nih.govresearchgate.netnih.gov

Two powerful derivatization and fragmentation techniques used for this purpose are:

Dimethyl Disulfide (DMDS) Derivatization: In this method, DMDS is reacted with the lipid to form an adduct across the carbon-carbon double bond. nih.govresearchgate.net When this adduct is subjected to collision-induced dissociation (CID) in the mass spectrometer, it fragments at the bond between the two newly added methyl sulfide (B99878) groups. nih.gov The masses of the resulting product ions directly reveal the original location of the double bond. nih.govresearchgate.net For instance, in the analysis of native 1-deoxysphingosine, DMDS derivatization and subsequent MS² analysis produced diagnostic fragment ions that unambiguously identified the double bond at the Δ14 position, rather than the canonical Δ4 position. nih.gov

Ozone-Induced Dissociation (OzID) Mass Spectrometry: OzID is another advanced technique used to pinpoint double bond locations. nih.govresearchgate.net It involves the reaction of mass-selected lipid ions with ozone gas within the mass spectrometer. researchgate.net This reaction causes fragmentation specifically at the double bonds, generating diagnostic product ions that confirm their position. researchgate.net OzID was used orthogonally with DMDS derivatization to confirm the Δ14 double bond position in native 1-deoxysphingolipids. nih.gov

Table 1: Diagnostic Fragment Ions for Determining Double Bond Position in 1-deoxysphingosine using DMDS Derivatization followed by MS² This table is based on findings from a study on 1-deoxysphingosine, a structurally related precursor to N-acyl-1-deoxysphinganines like M18.

| Precursor Ion (DMDS Adduct) | Diagnostic Product Ion 'A' (m/z) | Diagnostic Product Ion 'B' (m/z) | Inferred Double Bond Position | Reference |

|---|---|---|---|---|

| [M+H]⁺ at m/z 378.3 | 274.2 | 103.1 | Δ14 | nih.gov |

Chromatographic Separation Techniques

Chromatographic separation is the essential first step in LC-MS/MS analysis, serving to separate individual lipid species from a complex mixture before they enter the mass spectrometer. researchgate.net The choice of chromatography can significantly impact the quality of the analysis.

Reverse-Phase Liquid Chromatography (RPLC) is a widely used and powerful technique for separating sphingolipids. wikipedia.orgyoutube.comyoutube.com In RPLC, analytes are separated based on their hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.orgyoutube.com Less polar molecules, which have a higher affinity for the non-polar stationary phase, are retained longer on the column. youtube.com

RPLC is particularly effective at separating structural isomers of deoxysphingolipids. Research has shown that native 1-deoxysphingosine and a synthetic standard with a double bond at the canonical (4E) position had identical mass-to-charge ratios but eluted at significantly different retention times from a C18 RPLC column, proving they were structural isomers. nih.govresearchgate.netnih.gov This chromatographic separation was the first critical clue that led to the investigation and eventual discovery of the unconventional Δ14 double bond in the native compound. nih.gov Besides RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique used for sphingolipid separation. researchgate.netnih.gov

Use of Isotope-Labeled Standards in Quantitative Analysis

The use of stable isotope-labeled (SIL) internal standards is crucial for achieving accurate and reliable quantification in mass spectrometry. lgcstandards.comwaters.com These standards are analogs of the target analyte in which one or more atoms (e.g., hydrogen, carbon) have been replaced with a heavier, non-radioactive isotope (e.g., ²H/Deuterium (B1214612), ¹³C). acanthusresearch.com

Because SIL standards are chemically identical to their unlabeled counterparts, they exhibit the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. waters.com By adding a known amount of a SIL standard to a sample before processing, it can effectively compensate for sample loss during preparation and for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. lgcstandards.comwaters.com The ratio of the signal from the native analyte to the signal from the SIL internal standard is used for quantification, which corrects for these variations and dramatically improves the accuracy and reproducibility of the measurement. nih.govwaters.com

In the study of deoxysphingolipid metabolism, researchers supplemented HEK293 cells with deuterium-labeled D₃-1-deoxysphinganine. researchgate.netnih.gov This allowed them to trace the metabolic conversion of the labeled precursor into its downstream product, D₃-1-deoxysphingosine, and compare its properties directly to unlabeled standards. researchgate.netnih.gov

Table 2: Examples of Isotope-Labeled Standards in Sphingolipid Research

| Isotope-Labeled Standard | Application | Reference |

|---|---|---|

| D₃-1-deoxysphinganine | Tracing metabolic pathways of deoxysphingolipids in cell culture. | researchgate.netnih.gov |

| D₇-sphingosine | Internal standard for quantification of sphingoid bases. | researchgate.net |

| D₇-sphinganine | Internal standard for quantification of sphingoid bases. | researchgate.net |

| Labeled Carnitines (e.g., C2-Carnitine-d₃) | General use as internal standards for quantitative MS applications. | lumiprobe.com |

Advanced Techniques for Investigating Stereoisomers and Double Bond Position

Determining the precise three-dimensional structure of a lipid, including the position and stereochemistry (e.g., cis/trans or Z/E) of double bonds, often requires a combination of advanced analytical techniques. nih.gov

As established, the combination of high-resolution RPLC and sophisticated tandem mass spectrometry methods is a powerful strategy. The initial separation by RPLC can reveal the presence of isomers by showing different retention times for compounds with the same mass. nih.govresearchgate.net An inverse logarithmic correlation has been observed between the RPLC retention time and the double bond position in sphingoid bases; the closer the double bond is to the end of the acyl chain, the earlier the molecule elutes. nih.gov

Following chromatographic separation, the tandem MS techniques of DMDS derivatization and OzID are used to pinpoint the exact location of the double bond. nih.govnih.gov To determine the final piece of the puzzle—the stereochemistry of the double bond—the chromatographic behavior of the native, unknown compound is compared against that of chemically synthesized standards with known stereochemistry. For example, by comparing the RPLC retention time of native 1-deoxysphingosine to synthesized SPH m18:1(14Z) and SPH m18:1(14E) standards, researchers were able to definitively assign the native compound's structure as having a cis (Z) configuration at the Δ14 position. nih.govresearchgate.net This multi-faceted approach, combining chromatography, derivatization, and mass spectrometry, provides the robust evidence needed to unambiguously assign the complete structure of complex lipids like M18 and its relatives. nih.gov

Chemical Biology Approaches and Synthetic Strategies in N Lauroyl 1 Deoxysphinganine M18 Research

Synthesis of Atypical Sphingolipid Standards for Research Applications

The availability of pure and well-characterized standards is fundamental for the identification and quantification of atypical sphingolipids in biological systems. The synthesis of N-lauroyl-1-deoxysphinganine (M18) and related compounds serves this critical need, enabling researchers to accurately measure their levels in various pathological conditions like hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. nih.govresearchgate.net

The general synthetic strategy involves a two-stage process: the creation of the 1-deoxysphinganine backbone, followed by N-acylation with lauric acid.

Future Directions and Open Questions in N Lauroyl 1 Deoxysphinganine M18 Research

Elucidation of Complete Enzymatic Pathways for Atypical Sphingolipid Metabolism

The biosynthesis of canonical sphingolipids is well-established, starting with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT). uzh.chnih.govnih.gov However, the metabolic pathways for atypical sphingolipids like M18, which are formed when SPT utilizes alternative substrates such as alanine (B10760859), are less understood. uzh.chnih.gov While the initial steps involving SPT are known, the complete enzymatic cascade responsible for the downstream metabolism and degradation of these atypical lipids remains to be fully elucidated. nih.govnih.gov

A key area of future research will be to identify and characterize all the enzymes involved in the processing of 1-deoxysphingolipids. This includes understanding how N-lauroyl-1-deoxysphinganine (M18) is synthesized and subsequently modified within the cell. Since deoxysphingolipids lack the C1-hydroxyl group, they cannot be degraded by the canonical sphingolipid catabolic pathway involving sphingosine-1-phosphate lyase. nih.govnih.gov This metabolic dead-end leads to their accumulation, which is associated with cellular toxicity. nih.gov Unraveling the complete metabolic network will be crucial for understanding the mechanisms of their accumulation and for identifying potential therapeutic targets to mitigate their harmful effects.

Table 1: Key Enzymes in Canonical and Atypical Sphingolipid Metabolism

| Enzyme | Role in Canonical Metabolism | Role in Atypical Metabolism |

| Serine Palmitoyltransferase (SPT) | Condenses serine and palmitoyl-CoA to initiate sphingolipid synthesis. uzh.chnih.gov | Condenses alanine and palmitoyl-CoA to produce 1-deoxysphinganine, the precursor to M18. uzh.chnih.gov |

| Ceramide Synthases (CerS) | N-acylate sphinganine (B43673) to form dihydroceramides. uzh.ch | N-acylate 1-deoxysphinganine to form 1-deoxyceramides, including M18. nih.gov |

| Sphingosine-1-phosphate lyase | Degrades sphingosine-1-phosphate. nih.gov | Unable to degrade 1-deoxysphingolipids due to the absence of the C1-hydroxyl group. nih.govnih.gov |

Comprehensive Understanding of Protein-Lipid Interactions Involving Deoxysphingolipids

The interactions between lipids and proteins are fundamental to cellular function, influencing membrane structure, signal transduction, and protein activity. nih.govwikipedia.org While much is known about the interactions of canonical sphingolipids with proteins, the specific protein binding partners of deoxysphingolipids like M18 are largely unknown. researchgate.net Understanding these interactions is critical to deciphering the molecular mechanisms by which M18 exerts its biological effects.

Future research should focus on identifying the full spectrum of proteins that directly interact with M18 and other deoxysphingolipids. This will likely involve a combination of biochemical, proteomic, and computational approaches. Key questions to address include:

Binding Specificity: Are there specific protein domains that recognize and bind to deoxysphingolipids with high affinity? The absence of the C1-hydroxyl group in deoxysphingolipids suggests that their interactions with proteins will differ significantly from those of canonical sphingolipids. biorxiv.org

Functional Consequences: How do these interactions alter the function of the target proteins? Does M18 binding activate or inhibit enzymes, modulate channel activity, or alter protein localization?

Structural Basis: What are the three-dimensional structures of deoxysphingolipid-protein complexes? Elucidating these structures will provide detailed insights into the molecular basis of recognition and function.

Investigating these protein-lipid interactions will be crucial for understanding how M18 contributes to cellular dysfunction in diseases like hereditary sensory and autonomic neuropathy type 1 (HSAN1). nih.gov

Further Characterization of Cellular Signaling Cascades Modulated by this compound)

Emerging evidence suggests that deoxysphingolipids, including M18, can significantly impact cellular signaling pathways. nih.govnih.gov For instance, the accumulation of 1-deoxysphingolipids has been shown to induce autophagosome and lysosome accumulation and trigger the NLRP3 inflammasome. nih.gov This points to a role for these lipids in modulating inflammatory and cellular stress responses.

A critical area for future investigation is the detailed characterization of the signaling cascades that are initiated or altered by M18. This includes:

Upstream Triggers and Downstream Effectors: Identifying the specific molecular sensors that detect elevated levels of M18 and the downstream signaling molecules that are subsequently activated or inhibited.

Crosstalk with Other Pathways: Understanding how M18-induced signaling pathways interact with other major cellular signaling networks, such as those involved in cell growth, proliferation, and apoptosis. nih.govnih.gov

Subcellular Localization of Signaling Events: Determining where within the cell these signaling events occur. Recent studies have shown that deoxysphingolipids can accumulate in the endoplasmic reticulum and mitochondria, suggesting that these organelles may be key sites for the initiation of signaling. nih.govbiorxiv.org

A comprehensive understanding of M18's role in cellular signaling will provide a more complete picture of its pathophysiological functions and may reveal novel therapeutic targets.

Exploration of Specific Physiological Roles Beyond Disease Associations

To date, research on deoxysphingolipids has largely focused on their pathological roles in diseases such as HSAN1 and diabetes. nih.govnih.gov However, it is possible that these lipids also have specific physiological functions under normal conditions, albeit likely at much lower concentrations.

Future studies should aim to uncover any potential beneficial or regulatory roles of M18 and other deoxysphingolipids. For example, recent research has indicated a potential "physiological" nontoxic function for 1-deoxysphinganine as an initial sensor of serine loss, with sphingosine (B13886) kinase 1 as its direct target. nih.gov This suggests that deoxysphingolipids might play a role in metabolic sensing and adaptation. Investigating these possibilities could involve studying their effects on various physiological processes, such as immune regulation, nutrient sensing, and tissue homeostasis, in the absence of disease. nih.gov Uncovering such roles would provide a more balanced understanding of deoxysphingolipid biology.

Development of Novel Research Tools and Methodologies

Advancing our understanding of M18 and other deoxysphingolipids will require the development of new and improved research tools and methodologies. plos.org While techniques for lipid analysis have advanced significantly, there are still challenges in the specific and sensitive detection and quantification of atypical sphingolipids in complex biological samples. nih.govnih.gov

Key areas for technological development include:

Advanced Mass Spectrometry Techniques: Developing more sensitive and specific mass spectrometry-based methods for the absolute quantification of various deoxysphingolipid species. nih.govresearchgate.net

Novel Chemical Probes: Synthesizing new chemical probes, such as photo-activatable or clickable analogs of M18, to facilitate the identification of their protein binding partners and to track their subcellular localization and trafficking. researchgate.netbiorxiv.org

Improved Cellular and Animal Models: Creating more refined cell culture and animal models that allow for the controlled manipulation of deoxysphingolipid levels to better study their physiological and pathological effects.

The development of these new tools will be instrumental in overcoming the current technical hurdles and will undoubtedly accelerate the pace of discovery in the field of atypical sphingolipid research.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of N-lauroyl-1-deoxysphinganine (M18)?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the acyl chain (C12:0 lauroyl group) and sphinganine backbone. Compare chemical shifts with known sphingolipid analogs.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical to verify the molecular formula (CHNO) and molecular weight (467.811 g/mol). Electrospray ionization (ESI) in positive ion mode is optimal for lipid analysis .

- Thin-Layer Chromatography (TLC) : Use silica gel plates with solvent systems like chloroform-methanol-water (65:25:4) to assess purity and compare migration patterns against standards .

Q. What physicochemical properties of M18 are critical for experimental handling and formulation?

- Key Parameters :

| Property | Value | Experimental Implication |

|---|---|---|

| Density | 0.9 ± 0.1 g/cm³ | Affects solubility in lipid carriers (e.g., DMSO) |

| Boiling Point | 593.1 ± 33.0 °C | Guides solvent selection for high-temperature synthesis |

| Flash Point | 312.5 ± 25.4 °C | Safety protocols for storage and handling |

- Methodological Note : Due to its hydrophobic nature, use lipid-friendly solvents (e.g., ethanol or Triton X-100) for cellular uptake studies. Pre-warm solutions to 37°C to prevent precipitation .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate M18’s bioactivity in cellular models?

- Experimental Design :

- Dose Range : Start with 0.1–100 μM, based on sphingolipid toxicity thresholds. Include a vehicle control (e.g., ethanol).

- Detection Methods : Use fluorescent analogs (e.g., BODIPY-labeled M18) for live-cell imaging or LC-MS for quantification in lysates.

- Validation : Replicate findings using orthogonal assays (e.g., radiolabeled -lauroyl groups) to confirm uptake efficiency .

Q. How should researchers address contradictions in reported metabolic stability data for sphingolipid analogs like M18?

- Resolution Strategies :

- In Vitro Stability Assays : Incubate M18 with liver microsomes or S9 fractions to assess cytochrome P450-mediated degradation. Compare half-life () across species (e.g., human vs. rat).

- Sensitivity Analysis : Apply multiple imputation models (as in ) to handle missing data in longitudinal studies, ensuring statistical robustness .

- Orthogonal Validation : Cross-validate results using isotopic tracing (e.g., -M18) and compare with sphinganine-1-phosphate (S1P) degradation pathways .

Q. What protocols optimize lipidomic extraction of M18 from complex biological matrices?

- Stepwise Workflow :

Sample Preparation : Homogenize tissues in ice-cold PBS with protease inhibitors.

Extraction : Use a modified Bligh-Dyer method (chloroform:methanol, 2:1 v/v) to isolate lipids. Add 0.1% formic acid to enhance recovery of acidic sphingolipids.

LC-MS/MS Analysis : Employ reverse-phase C18 columns with a gradient of acetonitrile-isopropanol (70:30) and 10 mM ammonium formate. Monitor m/z 468.8 [M+H] for quantification .

Q. How can data management frameworks improve reproducibility in M18 research?

- Best Practices :

- Metadata Curation : Document experimental variables (e.g., solvent purity, incubation time) using FAIR (Findable, Accessible, Interoperable, Reusable) principles.

- Workflow Integration : Adopt data pipelines from , including sampling protocols, analytical scripts, and open-access repositories for raw spectra .

- Collaborative Validation : Share datasets with independent labs to confirm bioactivity trends and resolve methodological discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.